12-Amino-1-dodecanol
Overview
Description
12-Amino-1-dodecanol is a useful research compound. Its molecular formula is C12H27NO and its molecular weight is 201.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis : Tao et al. (2017) noted its use as an initiator for ring-opening polymerization of N-substituted glycine N-thiocarboxyanhydride, producing α-hydroxyl-ω-aminotelechelic water-soluble polypeptoids (Tao, Zheng, Bai, Zhu, & Ling, 2017).
Metabolic Probes : Görgen et al. (1989) described chiral 12-phenyl(2H)dodecanoic acids, related compounds, as useful in evaluating the biosynthesis of 1-alkenes from fatty acids in plants and insects (Görgen, Boland, Preiss, & Simon, 1989).
Corrosion Inhibition : Azzam and El-Aal (2013) found that a synthesized poly 12-(3-amino phenoxy) dodecane-1-thiol surfactant self-assembled on silver nanoparticles exhibited improved corrosion inhibition efficiency for carbon steel (Azzam & El-Aal, 2013).
Antibody Modification and Neutron-Capture Studies : Varadarajan and Hawthorne (1991) utilized a novel carboranyl amino acid derivative, 5-(2-methyl-1,2-dicarba-closo-dodecarborane(12)-1-yl)-2-aminopentanoic acid, in the synthesis of peptide derivatives for these purposes (Varadarajan & Hawthorne, 1991).
Biocatalytic Reduction : Sarak et al. (2020) reported on the biocatalytic reduction of amino fatty acids into corresponding amino alcohols using carboxylic acid reductase and E. coli endogenous aldehyde reductases, successfully producing 12-amino-1-dodecanol (Sarak, Jeon, Patil, Khobragade, Pagar, Sung, Yoo, Kim, Yoon, & Yun, 2020).
Nylon Monomer Production : Ahsan et al. (2018) developed a novel cascade reaction for producing α-amino dodecanoic acid, a monomer of Nylon 12, from vegetable oil derivatives (Ahsan, Jeon, Nadarajan, Chung, Yoo, Kim, Patil, & Yun, 2018).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
12-Amino-1-dodecanol is involved in the biocatalytic reduction of amino fatty acids into corresponding amino alcohols . This process is facilitated by carboxylic acid reductase and E. coli endogenous aldehyde reductases . The affected pathways and their downstream effects are complex and require further investigation.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown . Further pharmacokinetic studies are needed to understand these aspects.
Result of Action
It is known that the compound has numerous applications in polymer-based industries
Biochemical Analysis
Biochemical Properties
It is known that the compound can be involved in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It has been shown that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
12-aminododecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWXYWWVCBRBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409230 | |
Record name | 12-Amino-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67107-87-3 | |
Record name | 12-Amino-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-Amino-1-dodecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 12-Amino-1-dodecanol particularly effective in initiating the polymerization of N-substituted glycine N-thiocarboxyanhydride (NNTA)?
A: this compound, unlike some shorter aminoalcohols, enables the synthesis of pure α-hydroxyl-ω-aminotelechelic polypeptoids when initiating NNTA polymerization. [] This is because the hydroxyl group in this compound is spatially separated from the amino group due to the molecule's long hydrocarbon chain. This separation minimizes the activation of the hydroxyl group by hydrogen bonding with the amino group, a phenomenon observed with shorter aminoalcohols like 2-amino-1-ethanol. Such activation leads to a mixture of α,ω-diaminotelechelic and α-hydroxyl-ω-aminotelechelic polypeptoids, which is undesirable for controlled polymerization. []
Q2: What are the advantages of using this compound as an initiator in this specific polymerization process compared to other methods?
A2: this compound offers several advantages as an initiator for NNTA polymerization compared to other methods:
- Hydroxyl Tolerance: Traditional N-carboxyanhydride (NCA) polymerization is incompatible with nucleophilic groups like hydroxyls. The use of NNTA and this compound allows for the incorporation of hydroxyl groups, expanding the chemical diversity of obtainable polypeptoids. []
- Controlled Polymerization: this compound facilitates controlled polymerization of NNTA, resulting in polypeptoids with predetermined molecular weights and narrow polydispersity indices. [] This control over polymer properties is crucial for downstream applications requiring specific material characteristics.
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